molecular formula C14H10ClNO2 B024369 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide CAS No. 133330-59-3

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide

Cat. No. B024369
M. Wt: 259.69 g/mol
InChI Key: ZESQMAMHQHLMIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives involves several key steps, including selective reduction, bromination, deamination, and hydrolysis, among others. For example, an efficient one-pot process for synthesizing an intermediate compound, 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, has been described, highlighting a method that yields the product in 75% overall yield through a series of carefully controlled reactions (Fu et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds reveals detailed insights into their configuration and conformation. For instance, crystal structure determination of certain derivatives has been performed, providing a deep understanding of the spatial arrangement and bond lengths within these molecules (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives participate in various chemical reactions, forming a basis for the synthesis of numerous pharmacologically relevant compounds. These reactions include, but are not limited to, cycloadditions, halogenations, and alkylations, which have been extensively studied for their efficiency and selectivity (Afonso et al., 1999).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been characterized to facilitate their use in various synthetic applications. For example, the crystallization of desloratadine, a compound closely related to the one of interest, from ethyl acetate, offers insights into its solid-state characteristics and potential interactions in various solvents (Bhatt & Desiraju, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under different conditions, and compatibility with various reagents, are critical for understanding how these compounds can be modified and utilized in the synthesis of more complex molecules. Studies on the synthesis and reactivity of similar heterocyclic compounds provide a foundation for predicting the behavior of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives in chemical syntheses (Mitsumoto & Nitta, 2004).

Scientific Research Applications

Synthesis and Intermediate Applications

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide is utilized as an intermediate in the synthesis of various compounds. For example, it is an intermediate in the preparation of SCH 66336, an antitumor agent. An efficient process for its preparation involves selective reduction and bromination, yielding a 75% overall yield of the desired product (Fu et al., 2003). It is also a key intermediate in the synthesis of loratadine, an antihistamine, via a series of reactions including Ritter reaction and alkylation, with an overall yield of about 36% (Guan, 2013).

Crystallography and Molecular Structure

Studies on the crystal structure of compounds containing 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide have been conducted. For instance, the crystal structure of rupatadine, which includes this compound, shows a dihedral angle of 56.6° between the chlorophenyl and cyclohepta[1,2-b]pyridinyl rings (Kaur et al., 2013). Similarly, the crystal structure of Form I of desloratadine, a tricyclic antihistamine, has been studied, revealing no strong hydrogen bonds despite the presence of a secondary NH group (Bhatt & Desiraju, 2006).

Antagonistic Properties

This compound is also studied for its antagonistic properties. For example, derivatives of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide have been prepared as dual antagonists of platelet activating factor and histamine. These compounds have shown to be effective in inhibiting both PAF and histamine (Wong et al., 1993).

Anticancer and Antituberculosis Activity

Several derivatives of this compound have been explored for their anticancer and antituberculosis properties. A high-pressure assisted synthetic approach has been developed for novel derivatives, which demonstrated promising cytotoxicity against various cancer cells (Behbehani et al., 2020). Additionally, benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole derivatives showed potent anti-tuberculosis activity (Sajja et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be stored in a sealed container in a dry environment .

Future Directions

As an intermediate in the synthesis of Loratadine , this compound could play a crucial role in the production of antihistamine drugs. Future research could explore more efficient synthesis methods or alternative uses for this compound.

properties

IUPAC Name

13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16(18)13(9)14(12)17/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQMAMHQHLMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=[N+]3[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444464
Record name 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide

CAS RN

133330-59-3
Record name 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 25.1 grams (0.103 mole) of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one in 175 ml of dry CH2Cl2 at 0° C. under an argon atmosphere was added dropwise over 70 minutes a solution of 24.12 grams of MCPBA in 150 ml of CH2Cl2. After the addition the solution was stirred for ½ hour after which the ice bath was removed. After two days the reaction was poured into 1.0 N aqueous NaOH and extracted with CH2Cl2. The organic portions were combined, washed once with water, dried over MaSO4, filtered and concentrated in vacuo. The resultant product was triturated with isopropyl ether and filtered to provide 25.8 grams (96%) yield of the title compound.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
24.12 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 25.1 grams (0.103 mole) of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one in 175 ml of dry CH2Cl2 at 0° C. under an argon atmosphere was added dropwise over 70 minutes a solution of 24.12 grams of 3-chloroperoxy-benzoic acid in 150 ml of CH2Cl2. After the addition the solution was stirred for ½ hour after which the ice bath was removed. After two days the reaction was poured into 1.0 N aqueous NaOH and extracted with CH2Cl2. The organic portions were combined, washed once with water, dried over MgSO4, filtered and concentrated in vacuo. The resultant product was triturated with isopropyl ether and filtered to provide 25.8 grams (96%) yield of the title compound.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
24.12 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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